molecular formula C7H11N3O3S B15054863 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one

Cat. No.: B15054863
M. Wt: 217.25 g/mol
InChI Key: SQABUEJKRGJHEH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-5-(methylsulfonyl)pyrimidine with dimethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(methylsulfonyl)pyrimidine: Similar structure but with an amino group instead of a dimethylamino group.

    2-(Dimethylamino)-4,6-dimethylpyrimidine: Similar structure but with additional methyl groups on the pyrimidine ring.

Uniqueness

2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one is unique due to the presence of both a dimethylamino group and a methylsulfonyl group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and industrial chemistry.

Properties

IUPAC Name

2-(dimethylamino)-5-methylsulfonyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c1-10(2)7-8-4-5(6(11)9-7)14(3,12)13/h4H,1-3H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQABUEJKRGJHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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